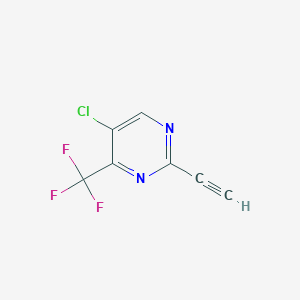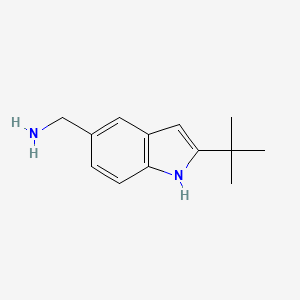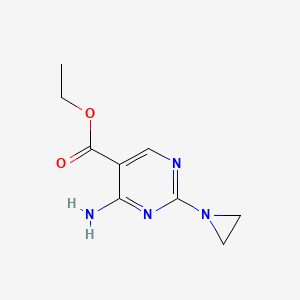
5-Chloro-2-ethynyl-4-(trifluoromethyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Cloro-2-etinil-4-(trifluorometil)pirimidina: es un compuesto heterocíclico que pertenece a la familia de las pirimidinas. Las pirimidinas son compuestos orgánicos aromáticos con una estructura de anillo de seis miembros que contiene dos átomos de nitrógeno en las posiciones 1 y 3. La presencia de grupos cloro, etinil y trifluorometil en este compuesto le confiere propiedades químicas únicas, haciéndolo valioso para diversas aplicaciones científicas e industriales.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis de 5-Cloro-2-etinil-4-(trifluorometil)pirimidina típicamente implica reacciones orgánicas de varios pasos. Un método común es la reacción de acoplamiento de Suzuki-Miyaura , que se utiliza ampliamente para formar enlaces carbono-carbono. Esta reacción implica el acoplamiento de un ácido borónico arilo o vinilo con un haluro de arilo o vinilo en presencia de un catalizador de paladio .
Métodos de Producción Industrial: La producción industrial de este compuesto puede implicar la aplicación a gran escala de la reacción de acoplamiento de Suzuki-Miyaura en condiciones optimizadas para asegurar un alto rendimiento y pureza. Las condiciones de reacción, como la temperatura, el disolvente y la concentración del catalizador, se controlan cuidadosamente para lograr una producción eficiente.
Análisis De Reacciones Químicas
Tipos de Reacciones: La 5-Cloro-2-etinil-4-(trifluorometil)pirimidina experimenta diversas reacciones químicas, que incluyen:
Reacciones de Sustitución: El átomo de cloro puede ser sustituido por otros grupos funcionales utilizando reacciones de sustitución nucleófila.
Reacciones de Oxidación y Reducción: El compuesto puede experimentar reacciones de oxidación y reducción, alterando su estado de oxidación y grupos funcionales.
Reacciones de Acoplamiento: El grupo etinil puede participar en reacciones de acoplamiento, formando nuevos enlaces carbono-carbono.
Reactivos y Condiciones Comunes:
Sustitución Nucleófila: Se pueden utilizar reactivos como hidróxido de sodio o terc-butóxido de potasio en condiciones básicas.
Oxidación: Se pueden emplear agentes oxidantes como permanganato de potasio o peróxido de hidrógeno.
Reducción: Los agentes reductores como hidruro de aluminio y litio o borohidruro de sodio se utilizan comúnmente.
Productos Mayores Formados: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la sustitución nucleófila puede producir derivados con diferentes grupos funcionales reemplazando el átomo de cloro.
Aplicaciones Científicas De Investigación
Química: En química, la 5-Cloro-2-etinil-4-(trifluorometil)pirimidina se utiliza como bloque de construcción para sintetizar moléculas más complejas. Su estructura única permite la creación de diversas bibliotecas químicas para el descubrimiento de fármacos y la investigación en ciencia de materiales.
Biología y Medicina: Los derivados del compuesto han mostrado potencial en la investigación biológica y médica. Se están investigando por sus propiedades antimicrobianas, antivirales y anticancerígenas . El grupo trifluorometil mejora la estabilidad metabólica y la biodisponibilidad del compuesto, lo que lo convierte en un candidato prometedor para el desarrollo de fármacos .
Industria: En el sector industrial, este compuesto se utiliza en la síntesis de agroquímicos, productos farmacéuticos y productos químicos especiales. Sus propiedades químicas únicas lo hacen valioso para desarrollar nuevos materiales con funcionalidades específicas.
Mecanismo De Acción
El mecanismo de acción de la 5-Cloro-2-etinil-4-(trifluorometil)pirimidina implica su interacción con dianas moleculares y vías dentro de los sistemas biológicos. El compuesto puede inhibir enzimas o receptores específicos, lo que lleva a diversos efectos biológicos. Por ejemplo, sus derivados pueden inhibir la síntesis de ADN o la función de proteínas , lo que resulta en actividad antimicrobiana o anticancerígena .
Comparación Con Compuestos Similares
Compuestos Similares:
- 2-Cloro-4-(trifluorometil)pirimidina
- 2,4-Dicloro-5-(trifluorometil)pirimidina
- 2-Cloro-5-(trifluorometil)piridina
Comparación: En comparación con estos compuestos similares, la 5-Cloro-2-etinil-4-(trifluorometil)pirimidina es única debido a la presencia del grupo etinil. Este grupo aumenta su reactividad y permite la formación de estructuras más complejas a través de reacciones de acoplamiento. Además, el grupo trifluorometil confiere una mayor estabilidad metabólica y lipofilia, lo que lo hace más adecuado para aplicaciones farmacéuticas .
Propiedades
Fórmula molecular |
C7H2ClF3N2 |
|---|---|
Peso molecular |
206.55 g/mol |
Nombre IUPAC |
5-chloro-2-ethynyl-4-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C7H2ClF3N2/c1-2-5-12-3-4(8)6(13-5)7(9,10)11/h1,3H |
Clave InChI |
FHAGJYYARFMPDR-UHFFFAOYSA-N |
SMILES canónico |
C#CC1=NC=C(C(=N1)C(F)(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Benzyl-2,5-diaza-spiro[3.4]octane](/img/structure/B11897285.png)

![7-Fluorospiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B11897293.png)











